Clinofibrate
Overview
Description
Clinofibrate (INN) (trade name Lipoclin) is a fibrate drug and a derivative of Bisphenol Z . It is sold and marketed in Japan .
Molecular Structure Analysis
Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 . The structure determination of Clinofibrate photoproducts was performed by means of ESI-LC/MS/MS analysis .
Chemical Reactions Analysis
Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct of Clinofibrate was 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid . The photodegradation pathway was estimated through the structure determination of Clinofibrate photoproducts .
Physical And Chemical Properties Analysis
Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 .
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis of Clinofibrate: Clinofibrate, an antilipidemic agent, has been synthesized from cyclohexanone by electrophilic substitution with phenol. This synthesis involves condensation with ethyl 2-bromo-2-methylbutanoate and subsequent hydrolysis, yielding an overall yield of 43% (Chen, Liu, & Ren, 2007).
Photodegradation and Photostability
- Photodegradation in Aqueous Media: Clinofibrate undergoes gradual photodegradation when exposed to UV light in aqueous media, generating several photostable photoproducts. This study aids in understanding the photostability and photodegradation pathways of clinofibrate, which is crucial for assessing its stability in commercial formulations and potential biological activities of its photoproducts (Kawabata, Akimoto, Inagaki, & Nishi, 2021).
Biological and Pharmacological Effects
- Effects on Lipoprotein Metabolism: Clinofibrate's effects on lipoprotein metabolism have been studied in patients with uremia treated on continuous ambulatory peritoneal dialysis. It showed a decrease in serum and very-low-density lipoprotein (VLDL) triglyceride levels and improved the abnormal enrichment of triglyceride in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) fractions (Nishizawà et al., 1993).
- Influence on Plasma Fibrinogen Level: A study on rats indicated that clinofibrate significantly inhibits the increase in plasma fibrinogen level as well as serum- and VLDL-LDL-lipids, suggesting its potential benefits beyond serum lipid profile improvement (Okazaki et al., 1994).
- Impact on Diabetes Mellitus Patients: Clinofibrate therapy in diabetes mellitus patients has shown an increase in high-density lipoprotein-cholesterol concentrations and a reduction in the atherogenic index, highlighting its efficacy in improving plasma lipid profiles in these patients (Okada et al., 1989).
Pharmacokinetics and Tolerability
- Pharmacokinetics in Healthy Volunteers: Studies on the pharmacokinetics and tolerability of clinofibrate tablets in healthy volunteers have helped in understanding its absorption and metabolism, which is crucial for optimizing its clinical use (Jian-kang et al., 2013).
Optical Isomer Analysis
- Determination of Optical Isomers: A method for the separation and determination of optical isomers of clinofibrate has been developed, which is significant for understanding its stereochemical properties and potential implications in therapeutic efficacy (Nakazawa, Kanamaru, & Murano, 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clinofibrate | |
CAS RN |
30299-08-2 | |
Record name | Clinofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clinofibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLINOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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